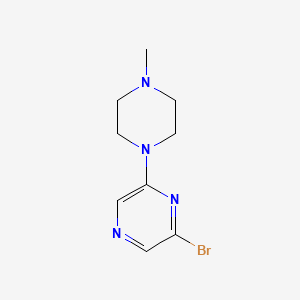

2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(4-methylpiperazin-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWPNYSUXXJCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Overview

2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine belongs to the pyrazine class of heterocyclic aromatic compounds. The pyrazine ring is a common scaffold in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to participate in hydrogen bonding and other molecular interactions. The presence of a bromine atom and a 4-methylpiperazin-1-yl substituent significantly influences the molecule's physicochemical properties, including its melting point, solubility, and potential for further chemical modification. Understanding these properties is a critical first step in any drug discovery and development cascade, impacting formulation, bioavailability, and pharmacokinetic profiling.

While specific, experimentally determined physical properties for 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine are not found in readily accessible literature, we can infer expected properties based on related structures. This guide will provide data on analogous compounds to offer a likely range for these values and will focus on the established methodologies for their precise determination.

Physicochemical Properties

The physical state and solubility of a compound are fundamental parameters that dictate its handling, formulation, and biological absorption.

Melting Point

The melting point of a solid crystalline substance is a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 1-2°C, whereas impurities will broaden and depress this range.

Data for Structurally Similar Compounds:

Due to the absence of specific experimental data for 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine, the following table presents the melting points of related pyrazine derivatives to provide an estimated range. It is important to note that the addition of the 4-methylpiperazin-1-yl group will significantly alter the melting point compared to these simpler analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Pyrazine | 290-37-9 | C4H4N2 | 80.09 | 52 |

| 2-Bromopyrazine | 56423-63-3 | C4H3BrN2 | 158.98 | Not Available (Liquid at room temp.) |

| 2-Bromo-6-methylpyrazine | 914452-71-4 | C5H5BrN2 | 173.01 | Not Available (Solid) |

Data sourced from publicly available chemical databases.

Experimental Protocol for Melting Point Determination (Capillary Method):

The capillary melting point method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample of the crystalline material is heated in a sealed capillary tube. The temperature at which the solid transitions to a liquid is observed and recorded as the melting point.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine is completely dry and in a fine powder form. This can be achieved by grinding the crystals in a mortar and pestle.

-

Introduce the powdered sample into a capillary tube (typically 1 mm internal diameter) by tapping the open end into the sample.

-

Compact the sample into the sealed end of the capillary tube by tapping the tube or by dropping it through a long glass tube. The packed sample height should be approximately 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Heat the sample at a moderate rate initially to approach the expected melting point.

-

As the temperature nears the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.

-

Causality Behind Experimental Choices:

-

Fine Powder: Using a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharp melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to equilibrate, preventing an overestimation of the melting point.

Diagram of Melting Point Determination Workflow:

Technical Whitepaper: Pharmacological Potential of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine Scaffolds

This technical guide details the pharmacological utility, synthesis, and application of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine , a privileged scaffold in medicinal chemistry.

Role: Advanced Intermediate & Kinase Inhibitor Core Primary Targets: Casein Kinase 2 (CK2), PIM Kinases, ATR/CHK1 (DNA Damage Response)

Executive Summary

In modern drug discovery, 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine (CAS: 1086383-26-7) serves as a critical "privileged structure." It functions not as a final drug, but as a high-value building block that grants access to libraries of 2,6-disubstituted pyrazines . Its structural dualism—containing a reactive bromine "warhead" for cross-coupling and a solubilizing N-methylpiperazine tail—makes it an ideal precursor for ATP-competitive kinase inhibitors.

This guide explores its utility in synthesizing inhibitors for the DNA Damage Response (DDR) pathway and pro-survival signaling , specifically targeting CK2 and PIM kinases.

Chemical Architecture & SAR Logic

The pharmacological value of this scaffold lies in its ability to address two common failure points in drug design: solubility and target engagement .

Structural Functionalization[1][2][3][4]

-

The Pyrazine Core (Hinge Binder): The pyrazine ring acts as a bioisostere for benzene or pyridine.[1] In many kinase active sites, N1 or N4 serves as a hydrogen bond acceptor, interacting with the backbone amide of the "hinge" region (e.g., Valine or Leucine residues).

-

The Bromine Handle (C-2 Position): A high-fidelity electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig). This allows the attachment of "specificity elements"—typically aryl or heteroaryl groups that occupy the hydrophobic pocket of the enzyme.

-

The N-Methylpiperazine (C-6 Position):

-

Solubility: Increases hydrophilicity (lowers LogP), preventing the final molecule from becoming a "brick dust" precipitate.

-

Solvent Interaction: In the binding pocket, this group typically points outward toward the solvent front, improving pharmacokinetic (PK) properties without sterically clashing with the protein.

-

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold.

Figure 1: SAR analysis of the scaffold showing the functional role of each substructure in kinase inhibition.

Biological Applications & Mechanism of Action

A. Casein Kinase 2 (CK2) Inhibition

CK2 is a constitutively active serine/threonine kinase implicated in cancer cell survival and DNA repair.[2][3]

-

Mechanism: Derivatives of this scaffold inhibit CK2 by competing with ATP. The pyrazine core binds the hinge, while the bromine is replaced (via Suzuki coupling) with a 4-carboxyphenyl or 3-cyano-7-cyclopropylamino group.

-

Key Insight: The N-methylpiperazine group at the C-6 position is crucial. Studies show that replacing it with less basic groups decreases cellular potency, likely due to reduced lysosomal trapping or membrane permeability.

B. DNA Damage Response (ATR/CHK1)

Inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 kinases often utilize a pyrazine core.

-

Application: These derivatives sensitize cancer cells to DNA-damaging chemotherapy (e.g., Gemcitabine).

-

Design Strategy: The scaffold is used to synthesize Vertex Pharmaceuticals' ATR inhibitor analogues . The piperazine tail mimics the solvent-interaction domain found in advanced clinical candidates like M6620 (VX-970), improving oral bioavailability.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

For the preparation of the core intermediate from 2,6-dibromopyrazine.

Reagents: 2,6-Dibromopyrazine, N-methylpiperazine, K₂CO₃, DMF. Workflow:

-

Charge: Dissolve 2,6-dibromopyrazine (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Addition: Add K₂CO₃ (1.5 eq) followed by dropwise addition of N-methylpiperazine (1.05 eq). Note: Control stoichiometry carefully to avoid disubstitution.

-

Reaction: Stir at 0°C to Room Temperature for 4–6 hours. Monitor by TLC/LC-MS. The mono-substituted product forms due to the deactivation of the pyrazine ring after the first amine addition.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

-

Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM).

-

Yield: Typically 75–85%.

Protocol B: Suzuki-Miyaura Coupling (Derivatization)

To generate a bioactive library (e.g., CK2 inhibitor).

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.0 eq), Dioxane/Water (4:1). Workflow:

-

Degas: Purge solvents with nitrogen for 15 minutes.

-

Mix: Combine scaffold, boronic acid, and base in the reaction vessel.

-

Catalyst: Add Pd catalyst under inert atmosphere.

-

Heat: Microwave irradiation at 110°C for 30–60 minutes (or reflux 12h).

-

Isolation: Filter through Celite, concentrate, and purify via Prep-HPLC.

Protocol C: In Vitro Kinase Assay (ADP-Glo™)

Self-validating assay to measure IC50 against CK2 or ATR.

-

Preparation: Dilute compounds (serial 3-fold dilutions) in DMSO.

-

Enzyme Mix: Incubate recombinant CK2 enzyme (5 ng/well) with compounds for 15 min at RT in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Substrate Start: Add ATP (10 µM) and Casein substrate (0.2 mg/mL). Incubate 60 min at RT.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Read: Add Kinase Detection Reagent (converts ADP to light). Measure luminescence.

-

Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

Synthesis & Derivatization Pathway

The following flowchart details the conversion of raw materials into a bioactive kinase inhibitor library using this scaffold.

Figure 2: Synthetic workflow from commodity chemical to bioactive lead.

References

-

Fuchi, N., et al. (2012).[2] "Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

-

Gingipalli, L., et al. (2018).[3] "Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases."[3] Bioorganic & Medicinal Chemistry Letters. Link

-

Vertex Pharmaceuticals. (2016). "Pyrazine derivatives useful as inhibitors of ATR kinase."[4][5][6] US Patent 2016/0222396. Link

-

BenchChem. (2025). "The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide." Link

-

Rees, D.C., et al. (2011). "Fragment-based lead discovery: the evolution of CHK1 inhibitors." Journal of Medicinal Chemistry. Link

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling Therapeutic Targets for 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine Analogs: A Strategic Approach

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] When coupled with a piperazine moiety, as seen in the 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine core structure, the resulting analogs present a compelling starting point for drug discovery. These heterocyclic systems are known to engage in specific, high-affinity interactions with biological macromolecules, driven by the unique electronic and steric properties of the pyrazine and piperazine rings.[3][4] This guide presents a systematic, multi-pronged strategy for the identification and initial validation of high-potential therapeutic targets for novel analogs derived from this scaffold. Moving beyond a simple list of possibilities, we provide a logical, field-tested workflow, integrating computational prediction with robust in vitro and cell-based validation methodologies. The primary focus is on protein kinases, a target class with extensive precedent for pyrazine-based inhibitors, while also exploring other plausible target families such as G-Protein Coupled Receptors (GPCRs).

Part 1: The Primary Hypothesis - Protein Kinases as a High-Probability Target Class

The pyrazine scaffold is frequently found in small-molecule kinase inhibitors.[5][6] Its electron-deficient aromatic ring, featuring two nitrogen atoms, is perfectly suited for forming critical hydrogen bonds within the ATP-binding pocket of protein kinases.[7] Specifically, one of the pyrazine nitrogens often serves as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[4][7] This interaction mimics the binding of the adenine moiety of ATP, making pyrazine-based compounds excellent candidates for ATP-competitive inhibitors. Numerous approved and investigational drugs targeting kinases for oncology and inflammatory diseases incorporate this versatile heterocycle.[5][6]

Given this extensive precedent, the most logical and resource-efficient starting point for elucidating the mechanism of action of novel 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine analogs is to hypothesize that they function as protein kinase inhibitors.

Caption: Workflow for in silico target identification and prioritization.

-

Ligand Preparation: Generate a low-energy 3D conformation of the pyrazine analog. Assign appropriate atom types and partial charges using a force field (e.g., MMFF94).

-

Target Library Preparation: Curate a library of high-resolution protein crystal structures for the target class of interest (e.g., the human kinome). Structures should be prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states. The binding site should be clearly defined based on the co-crystallized ligand or known ATP-binding pocket.

-

Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina, Glide) to systematically place the prepared ligand into the defined binding site of each target protein.

-

Scoring and Analysis: Score each resulting pose based on the software's scoring function, which estimates the binding free energy. A lower score typically indicates a more favorable interaction.

-

Pose Inspection (Causality Check): This is a critical step. Do not rely solely on the docking score. Visually inspect the top-ranked poses. For kinases, verify that the pyrazine nitrogen is forming a hydrogen bond with the hinge region backbone, as hypothesized. This provides a mechanistic basis for the predicted interaction.

-

Prioritization: Rank potential targets based on a combination of strong docking scores and mechanistically plausible binding poses.

Phase 2: In Vitro Biochemical Validation

The top candidates from in silico screening must be validated through direct biochemical assays. For the primary hypothesis of kinase inhibition, a broad panel screen is the gold standard.

This protocol describes a universal kinase assay that measures the amount of ADP produced during an enzymatic reaction, which is inversely proportional to the inhibitory activity of the test compound.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Buffer solution containing MgCl₂.

-

The specific protein kinase to be tested.

-

The appropriate peptide or protein substrate for that kinase.

-

The 2-bromo-6-(4-methylpiperazin-1-yl)pyrazine analog at a fixed concentration (e.g., 1 µM or 10 µM for a primary screen). Include positive (no inhibitor) and negative (no kinase) controls.

-

-

Kinase Reaction Initiation: Add ATP to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). The kinase will phosphorylate its substrate, converting ATP to ADP.

-

Reaction Termination & ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Luminescence Generation:

-

Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in step 3 into a luminescent signal (via luciferase).

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

-

Results from a broad panel screen are typically summarized in a table to identify the most sensitive targets.

| Target Kinase | Family | % Inhibition @ 1 µM |

| AXL | RTK | 98% |

| SYK | NRTK | 95% |

| JAK3 | NRTK | 89% |

| TRKA | RTK | 75% |

| AURKA | Ser/Thr | 15% |

| CDK2 | Ser/Thr | 8% |

| ... | ... | ... |

| (Data is hypothetical for illustrative purposes) |

Phase 3: Potency and Selectivity Determination

Once primary "hits" are identified, their potency (IC₅₀) must be determined.

-

Compound Preparation: Prepare a serial dilution of the pyrazine analog (e.g., 10-point, 3-fold dilutions starting from 50 µM).

-

Assay Performance: Perform the kinase assay (e.g., ADP-Glo™) as described above, but use the range of inhibitor concentrations instead of a single fixed point.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to derive the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Part 3: Investigating Alternative Target Classes

While kinases are a strong starting point, a comprehensive approach considers other possibilities. The chemical features of the scaffold do not preclude interaction with other protein families.

G-Protein Coupled Receptors (GPCRs)

The heterocyclic nature of the scaffold makes it a candidate for interacting with GPCRs, potentially as an orthosteric ligand or, more subtly, as an allosteric modulator. [8][9]Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, offering opportunities for greater selectivity and a more nuanced pharmacological response. [10]

GPCR activation triggers downstream signaling cascades that can be readily measured. [11]A primary screen against a panel of GPCRs can be conducted using assays that measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.

This is a competitive immunoassay to measure cAMP levels in cells.

-

Cell Culture: Use a cell line engineered to overexpress the target GPCR. Plate the cells in a 384-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with the pyrazine analog (as a potential antagonist/inverse agonist) or co-incubate with an agonist (to test for allosteric modulation).

-

GPCR Stimulation: Add a known agonist for the GPCR to stimulate it (for antagonist screening) or a sub-maximal concentration of the agonist (for allosteric modulator screening). This will cause a change in intracellular cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF® detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).

-

Signal Measurement: The native cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. When the donor and acceptor are in close proximity (i.e., low cellular cAMP), a FRET signal is generated. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Analyze the dose-response curve to determine if the compound inhibits (antagonist) or enhances (positive allosteric modulator) the agonist-induced signal.

Part 4: Confirming Target Engagement in a Cellular Context

A compound's ability to inhibit a purified enzyme is crucial, but it is essential to confirm that it can engage its target within the complex environment of a living cell.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when a ligand is bound to it.

-

Cell Treatment: Treat intact cells with the pyrazine analog at a desired concentration. A vehicle-treated control is essential.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or sonication.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

-

Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using a specific detection method like Western Blot or ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Caption: Final workflow integrating biochemical and cellular target validation.

Conclusion

The 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine scaffold represents a promising starting point for the development of novel therapeutics. The systematic approach outlined in this guide, beginning with a strong, evidence-based hypothesis centered on protein kinases, provides a clear path forward. By integrating computational screening, robust biochemical assays, exploration of alternative target classes, and definitive cellular target engagement studies, researchers can efficiently and accurately identify the molecular targets of these analogs. This foundational knowledge is the critical first step in any successful drug discovery program, enabling subsequent efforts in lead optimization, biomarker development, and preclinical evaluation.

References

-

Talele, T. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

-

Zahra, A., et al. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

-

Talele, T. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

-

ResearchGate. Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Semantic Scholar. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

PLOS ONE. Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses. [Link]

-

NIH National Center for Biotechnology Information. Allosteric Modulation of Purine and Pyrimidine Receptors. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

ResearchGate. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

Semantic Scholar. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. [Link]

-

ResearchGate. (PDF) Molecular Interactions of Pyrazine-Based Compounds to Proteins. [Link]

-

NIH National Center for Biotechnology Information. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]

-

MDPI. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pyrazine Scaffold: A Pharmacophore for Modern Drug Discovery

Executive Summary & Physicochemical Profile

Content Type: Technical Whitepaper Subject: Pyrazine (1,4-diazine) Derivatives in Medicinal Chemistry

The pyrazine ring is a privileged structure in medicinal chemistry, distinguished by its para-nitrogen arrangement (1,4-diazine). Unlike its isomer pyrimidine (1,3-diazine), pyrazine possesses a unique symmetry and a significantly lower basicity (

Its incorporation into drug candidates often serves three critical design objectives:

-

Lipophilicity Modulation: Pyrazine lowers

compared to carbocyclic analogs, improving aqueous solubility without sacrificing membrane permeability. -

Metabolic Stability: The electron-deficient nature of the ring makes it resistant to oxidative metabolism by Cytochrome P450 enzymes at the ring carbons, although the nitrogen atoms can serve as oxidation sites (N-oxides).

-

Hydrogen Bonding: The ring nitrogens act as weak hydrogen bond acceptors, critical for interacting with hinge regions in kinase domains or specific residues in viral polymerases.

Table 1: Comparative Physicochemical Metrics

| Scaffold | Structure | pKa (Conjugate Acid) | Dipole Moment (D) | Key Property |

| Benzene | C6H6 | N/A | 0.00 | High Lipophilicity |

| Pyridine | C5H5N | 5.2 | 2.20 | Basic, H-Bond Acceptor |

| Pyrazine | C4H4N2 | 0.6 | 0.00 | Non-basic, Low Lipophilicity |

| Pyrimidine | C4H4N2 | 1.3 | 2.33 | Nucleobase mimic |

The Antitubercular Anchor: Pyrazinamide (PZA)

Therapeutic Area: Infectious Disease (Tuberculosis)[1][2]

Pyrazinamide (PZA) remains the cornerstone of modern short-course TB therapy. It is a "sterilizing" drug, uniquely effective against semi-dormant Mycobacterium tuberculosis (Mtb) populations residing in acidic environments (macrophage phagolysosomes) that other drugs (Isoniazid, Rifampicin) fail to eradicate.

Mechanism of Action: The "Dirty" Drug Hypothesis

PZA is a prodrug.[1][2][3][4] Its activity is contingent upon conversion to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA).[1][2] The mechanism is multi-modal:

-

Acidification: POA accumulation inside the bacillus disrupts the proton motive force (PMF).

-

Target Inhibition: POA binds to Ribosomal Protein S1 (RpsA) (inhibiting trans-translation) and inhibits Fatty Acid Synthase I (FAS1), preventing mycolic acid synthesis.

Critical Resistance Pathway: Mutations in the pncA gene prevent the conversion of PZA to POA, rendering the drug ineffective.

Figure 1: The activation pathway of Pyrazinamide (PZA) within Mycobacterium tuberculosis.

Antiviral Agents: Favipiravir (T-705)

Therapeutic Area: Broad-spectrum Antiviral (Influenza, Ebola, SARS-CoV-2)

Favipiravir is a pyrazinecarboxamide derivative (6-fluoro-3-hydroxy-2-pyrazinecarboxamide).[5] Unlike PZA, which targets bacterial machinery, Favipiravir mimics purine nucleosides to target viral RNA-dependent RNA polymerase (RdRp).[6]

Mechanism: Lethal Mutagenesis

Favipiravir is a prodrug that must be intracellularly phosphoribosylated to its active triphosphate form (Favipiravir-RTP).[5][6]

-

Substrate Mimicry: The pyrazine core mimics the guanine/adenine base.

-

Ambiguous Base Pairing: During viral replication, RdRp mistakenly incorporates Favipiravir-RTP.

-

Catastrophe: It induces transition mutations (C-to-U and G-to-A), pushing the viral genome beyond the "error threshold," leading to non-viable viral progeny (Lethal Mutagenesis).

Figure 2: Mechanism of Action of Favipiravir, highlighting the metabolic activation and RdRp interference.

Synthesis of Pyrazine Derivatives

Target Audience: Synthetic & Medicinal Chemists[7][8]

While classical condensation (Maillard reaction type) of 1,2-diamines with 1,2-dicarbonyls is useful for symmetric pyrazines, modern drug discovery requires regiospecific functionalization.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling on Chloropyrazine

This protocol describes the arylation of a halogenated pyrazine, a standard workflow for generating libraries of kinase inhibitors.

Rationale: Chloropyrazines are electron-deficient, making them excellent electrophiles for Pd-catalyzed cross-couplings. However, the nitrogen atoms can coordinate to Palladium, potentially poisoning the catalyst. High-turnover ligands (like phosphines or carbenes) and rigorous deoxygenation are required.

Materials:

-

2-Chloropyrazine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 2-chloropyrazine (1.0 mmol) and phenylboronic acid (1.2 mmol).

-

Solvation: Add 1,4-Dioxane (4 mL). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Critical: Oxygen degrades the Pd(0) species).

-

Catalyst Addition: Add

(0.05 mmol) quickly under a positive stream of Argon. -

Base Addition: Add the degassed

solution (2 mL) via syringe. -

Reaction: Seal the flask and heat to 90°C for 12 hours. Monitor via LC-MS (Target mass: M+1).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Self-Validating Check:

-

Success Indicator: Disappearance of the starting chloride peak on LC-MS.

-

Failure Mode: If homocoupling of boronic acid (biphenyl) is observed, oxygen was not fully removed.

Advanced Applications: Kinase Inhibition & Oncology

Beyond simple monocycles, the pyrazine ring is frequently fused to form bicyclic scaffolds (e.g., Imidazo[1,2-a]pyrazine) to mimic the adenine ring of ATP.

Case Study: Acalabrutinib (BTK Inhibitor)

While often categorized by its fused imidazo-pyrazine core, the pyrazine segment provides the geometric constraint necessary to orient the reactive warhead (butynamide) toward Cysteine 481 in Bruton's Tyrosine Kinase (BTK).

Case Study: Bortezomib (Proteasome Inhibitor)

Bortezomib is a dipeptide boronic acid, but it is capped with a pyrazine-2-carboxylic acid moiety.

-

Role of Pyrazine: The pyrazine ring occupies the S3 pocket of the 20S proteasome. Its electron-withdrawing nature modulates the electrophilicity of the peptide bond, optimizing binding affinity and metabolic stability compared to a phenyl cap.

References

-

Pyrazinamide Mechanism: Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

-

Favipiravir Mechanism: Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[5] Proceedings of the Japan Academy, Series B. Link

-

Pyrazine Synthesis Review: Miniyar, P. B., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry. Link

-

Bortezomib Structure-Activity: Paramore, A., & Frantz, S. (2003). Bortezomib. Nature Reviews Drug Discovery. Link

-

General Medicinal Chemistry: Dolezal, M., & Zitko, J. (2015).[9] Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents. Link

Sources

- 1. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 2. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sterispharma.com [sterispharma.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of organic molecules, from complex natural products to the active pharmaceutical ingredients (APIs) that form the basis of modern medicine.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their pioneering work in palladium-catalyzed cross-couplings.[1]

The reaction's widespread adoption in drug discovery and development is attributable to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[1][4] Furthermore, the inorganic by-products of the reaction are easily removed, simplifying purification.[1] This is particularly crucial in the synthesis of complex molecules like 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine, a heterocyclic building block with significant potential in medicinal chemistry. The pyrazine core is a common motif in bioactive molecules, and the ability to functionalize it through C-C bond formation opens up a vast chemical space for the exploration of new therapeutic agents.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling reaction with 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine. It will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for this specific substrate class.

Mechanistic Insights: A Guided Tour of the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The three key steps are oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition to the organohalide, in this case, 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine.[3][6] This step forms a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[7] For a bromide substrate like the one , this step is typically efficient.

-

Transmetalation: This is a crucial step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[1] This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[9][11]

-

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction.

Materials and Equipment

-

Reactants:

-

2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine

-

Phenylboronic acid

-

-

Catalyst:

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

-

Base:

-

Potassium carbonate (K₂CO₃)

-

-

Solvent:

-

1,4-Dioxane

-

Water (degassed)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Silica gel for column chromatography

-

Reaction Setup and Execution

The following workflow diagram outlines the key steps of the experimental protocol.

Caption: A streamlined workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 - 0.05 eq). The optimal catalyst loading may need to be determined empirically.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species.

-

Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[12] The addition of water helps to dissolve the inorganic base and can accelerate the reaction.[13]

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst used.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[12]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[2][14]

Key Reaction Parameters

| Parameter | Recommended Conditions | Rationale & Considerations |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Ligand Systems | The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[15][16] For N-heterocyclic substrates, electron-rich and sterically hindered phosphine ligands often give good results.[17][18] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation.[9][10] The strength and solubility of the base can significantly impact the reaction outcome.[9] Cesium carbonate is often more effective for challenging couplings but is also more expensive. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | The solvent system must be able to dissolve the reactants and be stable at the reaction temperature.[13] The use of greener solvents like 2-MeTHF is encouraged where possible.[19] |

| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of sensitive substrates or catalysts. |

| Boronic Acid Equivalents | 1.1 - 1.5 eq | A slight excess of the boronic acid is often used to drive the reaction to completion, but a large excess can lead to homo-coupling and purification challenges.[13] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh batch of catalyst. Consider a pre-catalyst that is more air-stable. |

| Insufficiently active base | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is finely powdered for better solubility. | |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Homo-coupling of Boronic Acid | Excess boronic acid | Reduce the equivalents of boronic acid used. |

| High catalyst loading | Decrease the catalyst loading. | |

| Decomposition of Starting Material | Temperature too high | Lower the reaction temperature. |

| Protodeboronation of boronic acid | Use potassium trifluoroborate salts or MIDA boronates, which are more stable.[7] | |

| Difficult Purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography.[14] Consider an acidic or basic wash during work-up if the product has a different pKa than the impurities. |

| Residual palladium catalyst | Filter the crude product through a pad of celite.[2] Consider using a heterogeneous catalyst that can be easily filtered off.[20][21] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the functionalization of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, base, and solvent—researchers can efficiently synthesize a diverse library of novel compounds for drug discovery and development. The protocol provided herein serves as a solid starting point, and with thoughtful optimization, can be adapted to a wide range of coupling partners.

References

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. (URL: [Link])

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL: [Link])

-

Chemistry Suzuki Coupling Reaction - SATHEE. (URL: [Link])

-

Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])

-

Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (URL: [Link])

-

Case Study: Solvent Selection for a Suzuki Reaction - Catalysis Consulting. (URL: [Link])

-

Mechanism and synthetic application of suzuki reaction | PPTX - Slideshare. (URL: [Link])

-

The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

-

Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC. (URL: [Link])

-

Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. (URL: [Link])

-

Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Publications. (URL: [Link])

-

Suzuki purification problem : r/OrganicChemistry - Reddit. (URL: [Link])

-

-

Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling - ResearchGate. (URL: [Link])

-

-

Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (URL: [Link])

-

A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed. (URL: [Link])

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL: [Link])

-

A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (URL: [Link])

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (URL: [Link])

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. blog.hzpt.com [blog.hzpt.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. reddit.com [reddit.com]

- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 16. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine

Introduction: The Strategic Importance of Substituted Pyrazines in Drug Discovery

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific substrate, 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine, represents a valuable building block for the synthesis of novel therapeutics. The strategic placement of the bromine atom at the 2-position and the 4-methylpiperazin-1-yl group at the 6-position offers a versatile platform for late-stage functionalization. Palladium-catalyzed cross-coupling reactions are paramount in this context, providing a powerful toolkit for the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, thus enabling the rapid generation of diverse chemical libraries for drug discovery programs.[1]

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions tailored for 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into the selection of catalysts, ligands, and reagents, and provide detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle.[2] This cycle typically involves three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.

The General Catalytic Cycle

A generalized catalytic cycle for palladium-mediated C-C cross-coupling reactions is depicted below. The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent, bringing the two coupling partners onto the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[2]

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[3] This makes it an ideal choice for the arylation or vinylation of our target substrate.

Causality Behind Experimental Choices

-

Palladium Precatalyst: While various palladium sources can be used, pre-formed catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often preferred for their reliability and ease of handling.[4] The choice of catalyst can influence reaction rates and yields, particularly with heteroaromatic substrates.

-

Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. For electron-rich heteroaromatics like our pyrazine substrate, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) can enhance the rate of oxidative addition and reductive elimination.[3]

-

Base Selection: The base is crucial for activating the boronic acid for transmetalation.[3] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly employed, often in an aqueous solution to facilitate the reaction.[4] The choice of base can significantly impact the reaction's efficiency.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[4]

Illustrative Data for Suzuki-Miyaura Coupling of a Related Bromopyrazine

The following table presents representative yields for the Suzuki-Miyaura coupling of a generic bromopyrazine with phenylboronic acid under various conditions. This data, adapted from literature on similar substrates, serves as a guide for optimization.[3][4]

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 80 | 82 |

| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 91 |

| 3 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | DMF | 110 | 88 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

-

2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(4-methylpiperazin-1-yl)pyrazine.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation that is often challenging using classical methods. This reaction is particularly useful for coupling our bromopyrazine substrate with a variety of primary and secondary amines.

Causality Behind Experimental Choices

-

Palladium Precatalyst & Ligand System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos, often used with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, are crucial for facilitating the catalytic cycle. Pre-formed palladium-ligand complexes (precatalysts) can also be highly effective.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases for this transformation.

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically employed to ensure a water-free environment, as water can interfere with the strong bases used.

Illustrative Data for Buchwald-Hartwig Amination of a Related Bromopyrazine

The following table provides representative yields for the Buchwald-Hartwig amination of a generic bromopyrazine with aniline, based on literature for similar substrates.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 92 |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 110 | 89 |

| 3 | XPhos-Pd-G3 (2) | - | K₃PO₄ (2) | t-Amyl alcohol | 100 | 95 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

-

2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox, to a dry vial equipped with a stir bar, add 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine, the amine, NaOtBu, Pd₂(dba)₃, and XPhos.

-

Add anhydrous toluene.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Part 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling provides a reliable method for the formation of a bond between an sp²-hybridized carbon (from our bromopyrazine) and an sp-hybridized carbon of a terminal alkyne.[1] This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules.

Causality Behind Experimental Choices

-

Catalyst System: The classical Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used.

Illustrative Data for Sonogashira Coupling of a Related Bromopyrazine

The table below shows representative yields for the Sonogashira coupling of a generic bromopyrazine with phenylacetylene, based on literature for similar substrates.[1][4]

| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | DMF | 80 | 85 |

| 2 | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (2) | THF | 60 | 89 |

| 3 | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | Et₃N (2) | Acetonitrile | 70 | 82 |

Detailed Experimental Protocol: Sonogashira Coupling

Caption: Experimental Workflow for Sonogashira Coupling.

Materials:

-

2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous DMF

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a robust and versatile platform for the functionalization of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of novel pyrazine derivatives. The protocols provided herein, grounded in established chemical principles and supported by literature precedents for similar heterocyclic systems, serve as a valuable starting point for the development of innovative drug candidates.

References

-

Zhu, Q., Liao, L.C., Cheng, G., Yang, W., Deng, Y.Y. and Yang, D.Q. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6 , 121-133. [Link]

-

Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 154-160. [Link]

-

Pfeifer, L., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]

-

Lumen Learning. (n.d.). 17.2: Palladium catalyzed couplings. In Organic Chemistry II. [Link]

-

Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic letters, 14(23), 6012–6015. [Link]

-

Li, J. J., & Limberakis, C. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (2023, December 14). Buchwald–Hartwig amination. [Link]

-

Vitaku, E., & Njardarson, J. T. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.... [Link]

-

Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

-

Arayachukiat, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-10. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig cross-coupling of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine with various primary and secondary amines. The resulting 2,6-diaminopyrazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., ATR, CHK1 inhibitors).

While the pyrazine ring is electron-deficient, facilitating oxidative addition, the presence of the bulky, electron-rich 4-methylpiperazin-1-yl group at the C6 position introduces steric and electronic nuances that require careful ligand selection to prevent catalyst deactivation and homocoupling. This guide presents a dual-method approach: a Standard Protocol (Method A) for robust amines and an Advanced Protocol (Method B) for sterically demanding or base-sensitive substrates.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

Substrate Analysis

-

Electrophile: 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine.

-

Activation: The C2-position is activated for oxidative addition due to the electron-withdrawing nature of the adjacent pyrazine nitrogens.[1]

-

Deactivation/Interference: The C6-piperazine moiety acts as an electron-donating group (EDG) via resonance, slightly increasing the electron density of the ring compared to a bare halopyrazine. Furthermore, the tertiary amines on the piperazine can act as competitive ligands for Palladium, potentially poisoning the catalyst if monodentate phosphines are not sufficiently bulky.

-

-

Nucleophile: Primary or Secondary Amines.

Reaction Mechanism

The reaction proceeds via the canonical Pd(0)/Pd(II) catalytic cycle:

-

Ligand Association: Reduction of Pd(II) to active Pd(0)Lₙ.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[2] This is generally fast for pyrazines.

-

Amine Binding & Deprotonation: Coordination of the amine followed by base-mediated deprotonation to form a Pd-amido complex.[2]

-

Reductive Elimination: The C-N bond is formed, regenerating Pd(0). This is often the rate-determining step (RDS) for electron-deficient heterocycles.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this pyrazine substrate.

Caption: Catalytic cycle for the amination of 2-bromo-6-substituted pyrazine. Oxidative addition is facilitated by the pyrazine ring.

Experimental Protocols

Materials & Reagents

| Reagent | Role | Specifications |

| Substrate | Electrophile | >97% Purity, dry |

| Amine | Nucleophile | 1.2 – 1.5 equivalents |

| Pd(OAc)₂ | Catalyst Precursor | For Method A (Standard) |

| BINAP | Ligand | Racemic or chiral (achiral reaction) |

| Pd₂(dba)₃ | Catalyst Precursor | For Method B (Advanced) |

| XPhos / RuPhos | Ligand | For sterically hindered amines |

| NaOtBu | Base | Strong base (Method A) |

| Cs₂CO₃ | Base | Mild base (Method B) |

| Toluene / Dioxane | Solvent | Anhydrous, Degassed (Sparged with Ar) |

Method A: Standard Protocol (BINAP System)

Best for: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine), and non-sensitive substrates.

-

Preparation: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon.

-

Loading: Add Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%) to the vial.

-

Solvent Addition: Add anhydrous Toluene (concentration 0.1 M relative to substrate).

-

Complexation: Stir at room temperature for 10 minutes. The solution should turn from orange to a reddish-brown, indicating active catalyst formation.

-

Substrate Addition: Add 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine (1.0 equiv), the Amine (1.2 equiv), and NaOtBu (1.5 equiv) in one portion.

-

Note: If the amine is a liquid, add it via syringe after the solid reagents.

-

-

Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Method B: Advanced Protocol (Buchwald Ligands)

Best for: Anilines, sterically hindered amines, or base-sensitive substrates.

-

Preparation: Flame-dry a Schlenk tube under vacuum; backfill with Argon x3.

-

Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (or RuPhos) (4-8 mol%).

-

Solvent & Base: Add Cs₂CO₃ (2.0 equiv) and anhydrous 1,4-Dioxane (0.15 M).

-

Substrate Addition: Add the pyrazine substrate (1.0 equiv) and amine (1.2 equiv).

-

Degassing: Sparge the mixture with Argon for 5 minutes (essential for Pd(0) longevity).

-

Reaction: Heat to 90–100°C for 12–18 hours.

-

Workup: Dilute with water/brine, extract with EtOAc (x3). Dry over Na₂SO₄. Purify via reverse-phase prep-HPLC if necessary due to the polarity of the diamine product.

Critical Process Parameters (CPP) & Troubleshooting

Workflow Logic

The following decision tree helps select the correct method and troubleshoot common issues.

Caption: Decision tree for method selection and troubleshooting common Buchwald-Hartwig failures.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Hydrodehalogenation (Product is Pyrazine-H) | Switch to bulky, electron-rich ligands (e.g., BrettPhos or RuPhos ) to accelerate reductive elimination. Ensure solvent is strictly anhydrous.[1] | |

| No Conversion | Catalyst poisoning by piperazine nitrogens or oxidation of Pd. | Ensure inert atmosphere.[1] Increase catalyst loading to 10 mol%. Switch to Pd₂(dba)₃ to avoid reduction step. |

| Low Yield (Incomplete) | Base insolubility or aggregation. | Switch base to Cs₂CO₃ or K₃PO₄ . Add a phase transfer catalyst (e.g., 18-crown-6) or use t-Amyl alcohol as solvent. |

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society. Link

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

-

BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem Technical Library. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine synthesis [organic-chemistry.org]

2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine as a building block in drug discovery

Executive Summary & Strategic Value

2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine (referred to herein as BMPP ) represents a "privileged scaffold" in modern medicinal chemistry. It bridges the structural gap between solubility-enhancing solubilizers and highly reactive electrophiles required for diversity-oriented synthesis (DOS).

The "Solubility-Reactivity" Paradox

In kinase and GPCR drug discovery, lead compounds often suffer from poor aqueous solubility due to flat, aromatic hetero-cycles. BMPP solves this by incorporating a 4-methylpiperazine moiety early in the synthetic sequence.

-

Solubility: The basic tertiary amine (

) allows for salt formation (e.g., HCl, mesylate), drastically improving aqueous solubility compared to naked bi-aryl systems. -

Reactivity: The C2-Bromine atom remains highly activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyrazine ring, despite the electron-donating effect of the piperazine at C6.

Chemical Profile & Structural Logic[1]

Functionalization Workflow

The pyrazine core operates as a logic gate for sequential functionalization. The 2,6-positions are chemically equivalent in 2,6-dibromopyrazine but become differentiated immediately after the first nucleophilic attack.

Figure 1: Sequential functionalization logic. The initial

Experimental Protocols

Protocol A: Synthesis of the BMPP Scaffold

Objective: Selective mono-substitution of 2,6-dibromopyrazine. Challenge: Preventing the formation of the 2,6-bis(piperazinyl) byproduct.

Reagents:

-

2,6-Dibromopyrazine (1.0 equiv)[1]

-

N-Methylpiperazine (1.1 equiv)

-

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,6-dibromopyrazine (e.g., 5.0 g) in anhydrous DCM (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Note: Low temperature is critical to kinetically favor mono-substitution.

-

Addition: Mix N-methylpiperazine and

in DCM (10 mL). Add this mixture dropwise to the pyrazine solution over 30 minutes.-

Expert Insight: Rapid addition causes local high concentrations of amine, leading to bis-substitution.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2-4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

-

Target Mass:

(Br isotope pattern).

-

-

Workup: Dilute with DCM, wash with water (

), then brine. Dry over -

Purification: If bis-product is observed, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

-

Yield Expectation: 75-85%.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling BMPP with an aryl boronic acid to generate a library candidate. Context: Pyrazine nitrogens can coordinate to Pd, potentially poisoning the catalyst. High-activity ligands are required.

Reagents:

-

BMPP (1.0 equiv)[2]

-

Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

or -

Base:

(2.0 equiv, 2M aqueous solution)

Step-by-Step Methodology:

-

Setup: In a microwave vial or pressure tube, combine BMPP, boronic acid, and catalyst.

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and aqueous base via syringe.

-

Ratio: Typically 4:1 (Organic:Aqueous).

-

-

Reaction: Heat to 90°C for 4-12 hours (conventional) or 110°C for 30 mins (microwave).

-

Scavenging: Filter through a celite pad to remove Pd black.

-